Dodecyl hydrogen maleate Dodecyl hydrogen maleate
Brand Name: Vulcanchem
CAS No.: 70879-36-6
VCID: VC2352410
InChI: InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12-
SMILES: CCCCCCCCCCCCOC(=O)C=CC(=O)O
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol

Dodecyl hydrogen maleate

CAS No.: 70879-36-6

Cat. No.: VC2352410

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl hydrogen maleate - 70879-36-6

Specification

CAS No. 70879-36-6
Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
IUPAC Name (Z)-4-dodecoxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12-
Standard InChI Key IIPCXIGUIPAGQB-SEYXRHQNSA-N
Isomeric SMILES CCCCCCCCCCCCOC(=O)/C=C\C(=O)O
SMILES CCCCCCCCCCCCOC(=O)C=CC(=O)O
Canonical SMILES CCCCCCCCCCCCOC(=O)C=CC(=O)O

Introduction

Chemical Structure and Properties

Dodecyl hydrogen maleate is characterized by its unique structure consisting of a maleic acid moiety esterified with a dodecyl (C12) alcohol chain. The compound retains one free carboxylic acid group while the other is involved in the ester linkage. This partial esterification gives the molecule both hydrophilic and hydrophobic properties, making it particularly useful in various applications.

The compound is part of a broader class of chemicals known as maleic acid esters, which include both mono and diesters with varying alkyl chain lengths. The mono-ester nature of dodecyl hydrogen maleate gives it distinct chemical reactivity compared to fully esterified compounds. Its molecular structure features the characteristic alpha,beta-unsaturated carboxylic acid pattern, which contributes significantly to its chemical reactivity .

Physical Properties

Dodecyl hydrogen maleate exhibits physicochemical properties that are directly influenced by its molecular structure. The presence of the long dodecyl chain contributes to decreased water solubility and increased lipophilicity compared to shorter-chain maleate esters. This property profile affects its behavior in biological systems, particularly regarding absorption and distribution .

Structural Characteristics

The compound contains an alpha,beta-unsaturated ester functionality, which is electrophilic and capable of undergoing Michael-type additions with nucleophiles. This structural feature is particularly relevant to its toxicological profile and chemical reactivity . The presence of the free carboxylic acid group also allows for additional chemical modifications and reactions, making it versatile in synthetic applications.

Chemical Reactivity and Reactions

Dodecyl hydrogen maleate can participate in various chemical reactions, primarily due to its functional groups and unsaturated carbon-carbon bond. Understanding these reaction pathways is crucial for both its synthetic utility and toxicological assessment.

Oxidation Reactions

The compound can undergo oxidation reactions leading to the formation of corresponding carboxylic acids. Common oxidizing agents employed in these transformations include potassium permanganate and chromium trioxide. The oxidation typically targets the unsaturated bond in the maleate portion, resulting in more oxidized species.

Reduction Processes

Reduction of dodecyl hydrogen maleate primarily yields the corresponding alcohols. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process can target both the unsaturated bond and the ester/carboxylic acid functionalities, depending on the reagents and conditions employed.

Substitution Reactions

The ester group in dodecyl hydrogen maleate can be substituted by other functional groups under appropriate conditions. Nucleophiles like amines or thiols are commonly used for such substitution reactions. These transformations can lead to a variety of functionalized derivatives with altered properties and applications.

Hydrolysis

An important reaction pathway for dodecyl hydrogen maleate is hydrolysis, particularly under aqueous conditions. Maleic esters are expected to hydrolyze to maleic acid and the relevant long-chain alcohols, in this case, dodecyl alcohol. The hydrolysis rate and extent can be pH-dependent, as demonstrated in studies with related compounds .

Toxicological Profile

The toxicological assessment of dodecyl hydrogen maleate is crucial for understanding its safety profile in various applications. Available data from similar compounds provides insights into potential hazards associated with this chemical.

Dermal Absorption Considerations

Based on studies with related compounds, the dermal absorption of maleate esters is expected to decrease with increased chain length. For dodecyl hydrogen maleate, with its C12 chain, this suggests relatively lower dermal absorption compared to shorter-chain homologues . This property has implications for risk assessment in topical applications and occupational exposure scenarios.

Applications and Uses

Dodecyl hydrogen maleate has diverse applications across multiple scientific and industrial domains, leveraging its unique chemical and physical properties.

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis and as a reagent in various chemical reactions. Its bifunctional nature, with both ester and carboxylic acid groups, makes it particularly valuable in sequential functionalization strategies.

Biological Research

In biological research, dodecyl hydrogen maleate and related compounds are studied for their potential biological activities and interactions with biomolecules. The compound's amphiphilic nature makes it interesting for research into membrane interactions and cellular processes.

Pharmaceutical Applications

The potential therapeutic properties of dodecyl hydrogen maleate have been investigated in pharmaceutical research. Additionally, its structural features may make it suitable as a component in drug delivery systems. The balance of hydrophilicity and lipophilicity can be advantageous in pharmacokinetic optimization.

Industrial Uses

In industrial settings, dodecyl hydrogen maleate finds applications in the production of surfactants, lubricants, and plasticizers. These applications capitalize on the compound's ability to modify surface properties and rheological characteristics of formulations.

Comparative Analysis

Understanding how dodecyl hydrogen maleate compares to similar compounds provides context for its specific utility and behavior in various applications.

Comparison with Related Maleate Esters

When compared to other maleate esters with different alkyl chain lengths, dodecyl hydrogen maleate exhibits unique properties due to its specific chain length. The C12 chain imparts distinct physicochemical characteristics such as higher hydrophobicity and lower water solubility compared to shorter-chain homologues.

Structure-Activity Relationships

Based on structure-activity relationship analysis, the predicted effective concentration for skin sensitization (EC3 value in the local lymph node assay) for various maleate monoesters correlates with chain length. Longer-chain maleates like lauryl maleate (a synonym for dodecyl maleate) have predicted EC3 values of 0.71–0.82%, indicating strong sensitization potential but slightly lower than shorter-chain homologues .

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